molecular formula C5H14ClN B3060994 Tert-butyl(methyl)amine hydrochloride CAS No. 22675-79-2

Tert-butyl(methyl)amine hydrochloride

Cat. No.: B3060994
CAS No.: 22675-79-2
M. Wt: 123.62 g/mol
InChI Key: QBPCCKATNWNJQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl(methyl)amine hydrochloride is an organic compound with the molecular formula C5H14ClN. It is a derivative of tert-butylamine, where one of the hydrogen atoms is replaced by a methyl group, and it is combined with hydrochloric acid to form the hydrochloride salt. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl(methyl)amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with methyl iodide in the presence of a base such as sodium hydroxide. The resulting tert-butyl(methyl)amine is then treated with hydrochloric acid to form the hydrochloride salt.

Another method involves the direct amination of isobutylene using zeolite catalysts, followed by methylation and subsequent treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, this compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The use of zeolite catalysts and continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl(methyl)amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield tert-butyl(methyl)amine oxide, while reduction can produce tert-butyl(methyl)amine.

Scientific Research Applications

Tert-butyl(methyl)amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl(methyl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of biological molecules. The specific pathways involved depend on the context of its use, such as in drug synthesis or enzyme studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl(methyl)amine hydrochloride is unique due to its combination of tert-butyl and methyl groups, which provide specific steric and electronic properties. This makes it particularly useful in organic synthesis for the protection and deprotection of amine groups, as well as in the study of enzyme mechanisms and protein interactions .

Properties

IUPAC Name

N,2-dimethylpropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N.ClH/c1-5(2,3)6-4;/h6H,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPCCKATNWNJQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40945340
Record name N,2-Dimethylpropan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40945340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22675-79-2
Record name NSC225074
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225074
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,2-Dimethylpropan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40945340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl(methyl)amine hydrochloride
Reactant of Route 2
Tert-butyl(methyl)amine hydrochloride
Reactant of Route 3
Reactant of Route 3
Tert-butyl(methyl)amine hydrochloride
Reactant of Route 4
Reactant of Route 4
Tert-butyl(methyl)amine hydrochloride
Reactant of Route 5
Tert-butyl(methyl)amine hydrochloride
Reactant of Route 6
Reactant of Route 6
Tert-butyl(methyl)amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.